8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18312229
InChI: InChI=1S/C9H10BrNO/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3
SMILES:
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol

8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS No.:

Cat. No.: VC18312229

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine -

Specification

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
IUPAC Name 8-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Standard InChI InChI=1S/C9H10BrNO/c1-11-5-6-12-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3
Standard InChI Key QWIVKWFRMUAKOT-UHFFFAOYSA-N
Canonical SMILES CN1CCOC2=C1C=CC=C2Br

Introduction

Chemical Identity and Structural Features

The core structure of 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b] oxazine consists of a benzoxazine ring system fused to a benzene ring. Key features include:

  • Benzoxazine core: A six-membered heterocycle containing one oxygen and one nitrogen atom.

  • 3,4-Dihydro: Partial saturation at the 3,4-positions, reducing aromaticity in the oxazine ring.

  • Substituents:

    • A bromine atom at the 8-position of the benzene ring.

    • A methyl group at the 4-position of the oxazine ring.

Table 1: Comparative Structural Data for Benzoxazine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b] oxazineNot reportedC₉H₁₀BrNO~228.09 (calculated)8-Br, 4-CH₃
8-Bromo-3,4-dihydro-2H-benzo oxazine hydrochloride 625394-66-3C₈H₉BrClNO250.528-Br, HCl salt
4-Methyl-2H-1,4-benzoxazin-3(4H)-one 21744-84-3C₉H₉NO₂163.184-CH₃, 3-keto
6-Bromo-2H-1,4-benzoxazin-3(4H)-one 24036-52-0C₈H₆BrNO₂228.056-Br, 3-keto

The absence of a reported CAS number for the target compound suggests it may be a novel or less-studied derivative. Its molecular weight is estimated based on structural analogs, with the methyl group contributing approximately 15.03 g/mol compared to the hydrochloride derivative in .

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis protocols for 8-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1, oxazine are documented, analogous compounds provide methodological guidance:

  • Reductive Amination: Patent WO2000040581A1 describes the synthesis of 3,4-dihydrobenzoxazine derivatives using lithium borohydride (LiBH₄) to reduce intermediates. For example, 8-methoxy-3,4-dihydro-2H-benzo oxazin-2-yl-methanol was reduced to yield a dihydrobenzoxazine derivative.

  • Bromination: Electrophilic bromination at the 8-position could be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

  • Methylation: The 4-methyl group may be introduced via alkylation of the oxazine nitrogen using methyl iodide (CH₃I) under basic conditions.

Key Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at the 8-position requires careful control of reaction conditions.

  • Stability: The dihydrobenzoxazine core may undergo oxidation under harsh conditions, necessitating inert atmospheres or low temperatures.

Physicochemical Properties

Solubility and Stability

  • Solubility: Analogous hydrochlorides (e.g., ) show moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The target compound’s methyl group may enhance lipophilicity compared to non-alkylated derivatives.

  • Stability: Benzoxazines are generally stable at room temperature but susceptible to hydrolysis under acidic or basic conditions due to the oxazine ring’s reactivity.

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • Aromatic protons (6.5–7.5 ppm, integrating for 3H).

    • Methyl group on nitrogen (3.0–3.5 ppm, singlet, 3H).

    • Methylene groups in the dihydro ring (2.5–4.0 ppm, multiplet).

  • Mass Spectrometry: A molecular ion peak at m/z ≈ 228 (M⁺) with isotopic patterns characteristic of bromine.

Pharmacological and Biological Activity

Benzoxazine derivatives are explored for their bioactivity, particularly in central nervous system (CNS) disorders:

  • Serotonin Receptor Modulation: Patent WO2000040581A1 reports that 3,4-dihydrobenzoxazines exhibit affinity for the 5-HT₁ₐ receptor, a target for antidepressants and anxiolytics. The 8-bromo and 4-methyl substituents in the target compound may enhance receptor binding via steric and electronic effects.

  • Antimicrobial Potential: Structural analogs with electron-withdrawing groups (e.g., nitro, sulfonyl) demonstrate antibacterial activity , suggesting bromine’s electronegativity could confer similar properties.

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The methyl group at the 4-position may improve metabolic stability compared to non-alkylated derivatives, a critical factor in pharmacokinetics.

  • Structure-Activity Relationships (SAR): Comparative studies with compounds like 6-bromo-2H-1,4-benzoxazin-3(4H)-one could elucidate the role of substituents on bioactivity.

Material Science

Benzoxazines are precursors for high-performance polymers. While the target compound’s applications here are unexplored, its bromine atom could serve as a site for further functionalization in polymer synthesis.

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